molecular formula C20H18N4O3S B2530555 3-((3,4-dimethylphenyl)sulfonyl)-2-imino-1-methyl-1H-dipyrido[1,2-a:2',3'-d]pyrimidin-5(2H)-one CAS No. 853753-18-1

3-((3,4-dimethylphenyl)sulfonyl)-2-imino-1-methyl-1H-dipyrido[1,2-a:2',3'-d]pyrimidin-5(2H)-one

Cat. No. B2530555
CAS RN: 853753-18-1
M. Wt: 394.45
InChI Key: QNNZFIOAGCOIAA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-((3,4-dimethylphenyl)sulfonyl)-2-imino-1-methyl-1H-dipyrido[1,2-a:2',3'-d]pyrimidin-5(2H)-one is a useful research compound. Its molecular formula is C20H18N4O3S and its molecular weight is 394.45. The purity is usually 95%.
BenchChem offers high-quality 3-((3,4-dimethylphenyl)sulfonyl)-2-imino-1-methyl-1H-dipyrido[1,2-a:2',3'-d]pyrimidin-5(2H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-((3,4-dimethylphenyl)sulfonyl)-2-imino-1-methyl-1H-dipyrido[1,2-a:2',3'-d]pyrimidin-5(2H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Catalytic Protodeboronation and Anti-Markovnikov Hydromethylation

Background: Pinacol boronic esters are valuable building blocks in organic synthesis. While functionalizing deboronation of alkyl boronic esters is well-established, protodeboronation remains less explored.

Application: Catalytic protodeboronation of 1°, 2°, and 3° alkyl boronic esters using a radical approach enables formal anti-Markovnikov alkene hydromethylation. This transformation is valuable but previously unknown. The sequence was successfully applied to methoxy-protected (−)-Δ8-THC and cholesterol. Additionally, it played a role in the formal total synthesis of δ-®-coniceine and indolizidine 209B .

Synthesis of Tetrahydro-4(1H)-pyridones

Background: The reaction of N-(2,3- and 3,5-dimethylphenyl)-α-methyl-β-alanines with ethyl acetoacetate yields 1-(2,3- or 3,5-dimethylphenyl)-2,5-dimethyl-1,4,5,6-tetrahydro-4(1H)-pyridones.

Application: These tetrahydro-4(1H)-pyridones have potential as intermediates in the synthesis of various compounds. Their combined spectral data obtained by NMR and IR provide useful structural information .

properties

IUPAC Name

5-(3,4-dimethylphenyl)sulfonyl-6-imino-7-methyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4O3S/c1-12-7-8-14(10-13(12)2)28(26,27)16-11-15-19(23(3)18(16)21)22-17-6-4-5-9-24(17)20(15)25/h4-11,21H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNNZFIOAGCOIAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)C2=CC3=C(N=C4C=CC=CN4C3=O)N(C2=N)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-((3,4-dimethylphenyl)sulfonyl)-2-imino-1-methyl-1H-dipyrido[1,2-a:2',3'-d]pyrimidin-5(2H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.